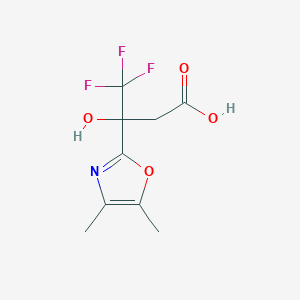
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoro group and a carboxylic acid group could suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the trifluoro and carboxylic acid groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The oxazole ring might participate in reactions involving the nitrogen and oxygen atoms, while the trifluoro group could potentially undergo reactions involving the replacement of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoro group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .Aplicaciones Científicas De Investigación
Complex Formation and Interaction Studies
One area of research focuses on the interaction of similar compounds with β-cyclodextrin, which includes studies on complex formation in aqueous solutions. For instance, the formation of inclusion complexes between dimeric 3-hydroxybutanoic acid derivatives and β-cyclodextrin has been observed. This interaction is enthalpically favorable, suggesting potential for encapsulation and delivery applications (Jun Li, J. Uzawa, Y. Doi, 1998).
Synthesis of Amino Acid Derivatives
Research has also been conducted on the synthesis of amino acid derivatives from related compounds, demonstrating the synthetic versatility of these molecules for producing natural and non-natural α-amino acids and their derivatives. Such synthetic routes are valuable for the development of pharmaceuticals and biologically active compounds (K. Burger, M. Rudolph, H. Neuhauser, M. Gold, 1992).
Growth Regulatory Activity
Further studies have explored the synthesis of compounds containing the 3,5-dimethyl-isoxazolylsulfanyl moiety for their potential as plant growth regulators. These studies highlight the role of such compounds in the search for new agricultural chemicals that can stimulate plant growth (K. A. Eliazyan, L. V. Shahbazyan, V. A. Pivazyan, A. Yengoyan, 2011).
Catalytic and Redox Reactivity
Oxazoline and oxazolone compounds, closely related to the query compound, have been studied for their catalytic reactivity and redox properties, particularly in O-atom transfer reactions. These studies underscore the potential of such compounds in catalysis and synthetic chemistry, offering insights into the influence of isomeric forms on reactivity (J. Schachner, Belina Terfassa, L. M. Peschel, N. Zwettler, F. Belaj, P. Cias, G. Gescheidt, N. C. Mösch‐Zanetti, 2014).
Synthesis of Antileishmanial Compounds
Additionally, research into the synthesis of triazoles with potential antileishmanial activity highlights the broader implications of derivatives of 3-hydroxybutanoic acid in medicinal chemistry. This showcases the potential of such compounds in the development of treatments for neglected tropical diseases (C. Lima, M. Victor, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLPPDADCNYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(CC(=O)O)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



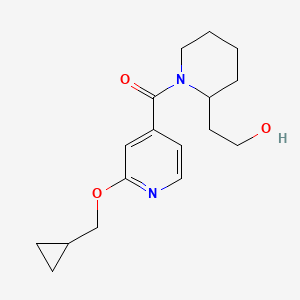
![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)

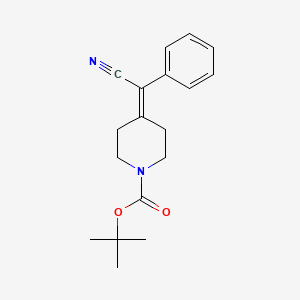

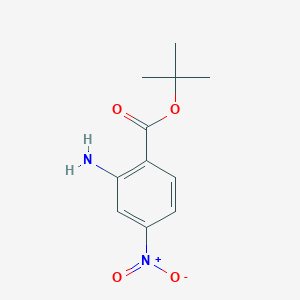
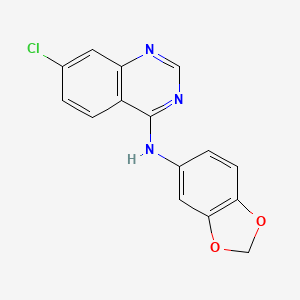
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)
![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)
